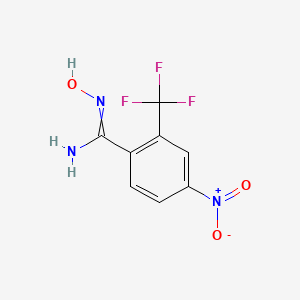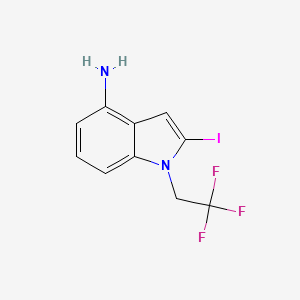![molecular formula C12H18N2Si B13703951 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopropylmethyl group and a trimethylsilyl-ethynyl group attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an ethynyl compound with a trimethylsilyl halide in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.
Medicine: Pyrazole derivatives have been studied for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyclopropylmethyl and trimethylsilyl-ethynyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole can be compared with other pyrazole derivatives, such as:
1-(Cyclopropylmethyl)-4-ethynylpyrazole: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
1-(Cyclopropylmethyl)-4-(trimethylsilyl)pyrazole: Lacks the ethynyl group, which may influence its chemical properties and applications.
1-(Cyclopropylmethyl)-4-[(trimethylsilyl)methyl]pyrazole:
The uniqueness of this compound lies in the combination of the cyclopropylmethyl and trimethylsilyl-ethynyl groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H18N2Si |
|---|---|
Molecular Weight |
218.37 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethyl)pyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)7-6-12-8-13-14(10-12)9-11-4-5-11/h8,10-11H,4-5,9H2,1-3H3 |
InChI Key |
INGGLYCLPPKPRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


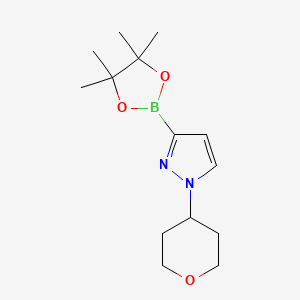
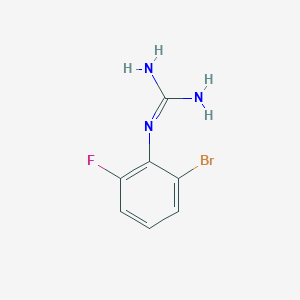
![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)
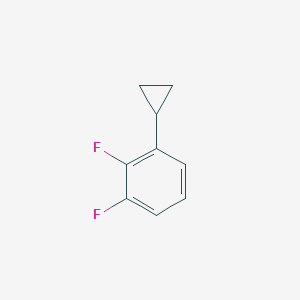

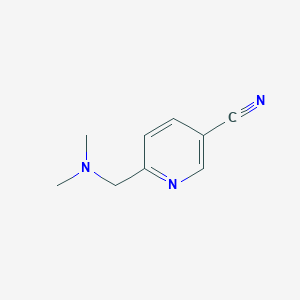
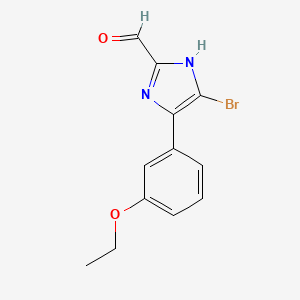
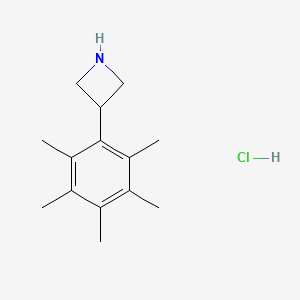
![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)
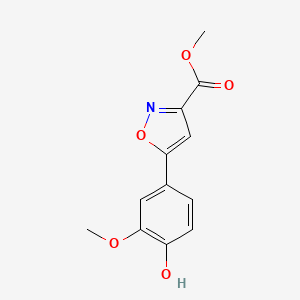
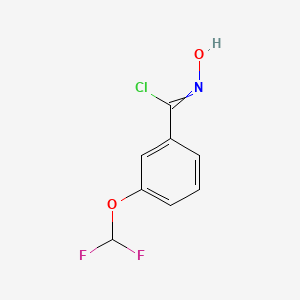
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
